L-Aspartic acid-13C4,15N
Overview
Description
L-Aspartic acid-13C4,15N is a stable isotope-labeled non-essential amino acid . It has a linear formula of HO213C13CH213CH (15NH2)13CO2H . It is used in a variety of NMR investigations to probe structure, dynamics, and binding of biological macromolecules .
Molecular Structure Analysis
The molecular structure of L-Aspartic acid-13C4,15N is represented by the linear formula HO213C13CH213CH (15NH2)13CO2H . It has a molecular weight of 138.07 .Physical And Chemical Properties Analysis
L-Aspartic acid-13C4,15N is a solid substance with a molecular weight of 138.07 . It should be stored at room temperature away from light and moisture .Scientific Research Applications
Nuclear Magnetic Resonance (NMR) Spectroscopy
Metabolomics
In metabolomics, L-Aspartic acid-13C4,15N serves as an internal standard for quantifying metabolites in biological samples . Its stable isotope labeling ensures accurate mass spectrometry readings, which is crucial for identifying metabolic pathways and understanding disease mechanisms.
Proteomics
The labeled L-Aspartic acid-13C4,15N is used in proteomics to quantify and identify proteins in complex mixtures through mass spectrometry (MS) . It helps in differentiating between peptides that are chemically identical but isotopically labeled, thus providing insights into protein expression and function.
Drug Development
Researchers utilize L-Aspartic acid-13C4,15N in drug development for studying drug-protein interactions . The isotope labels allow for the tracking of the drug within the biological system, aiding in the optimization of drug properties and the understanding of pharmacodynamics.
Agricultural Research
In agricultural research, L-Aspartic acid-13C4,15N can be used to trace nitrogen utilization in plants . This application is vital for improving crop yield and developing fertilizers that are more efficient and environmentally friendly.
Environmental Science
L-Aspartic acid-13C4,15N: aids in environmental science by tracking nitrogen cycles in ecosystems . Researchers can use it to monitor the impact of pollution on nitrogen-related processes and to study the effects of climate change on nitrogen availability in soil and water.
Mechanism of Action
Target of Action
L-Aspartic acid-13C4,15N is a stable isotope-labeled non-essential amino acid . It is primarily used in a variety of NMR investigations to probe structure, dynamics, and binding of biological macromolecules .
Mode of Action
The interaction of L-Aspartic acid-13C4,15N with its targets is primarily through the process of binding with biological macromolecules . This binding process allows for the investigation of structure, dynamics, and interactions of these macromolecules .
Result of Action
The molecular and cellular effects of L-Aspartic acid-13C4,15N’s action are primarily observed through its role in the structure, dynamics, and binding of biological macromolecules . This can provide valuable insights into the function and behavior of these macromolecules.
Action Environment
The action, efficacy, and stability of L-Aspartic acid-13C4,15N can be influenced by various environmental factors. For instance, it should be stored at room temperature away from light and moisture to maintain its stability
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2S)-2-(15N)azanyl(1,2,3,4-13C4)butanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO4/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H,6,7)(H,8,9)/t2-/m0/s1/i1+1,2+1,3+1,4+1,5+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKLJMWTZIZZHCS-NYTNKSBQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]([13C@@H]([13C](=O)O)[15NH2])[13C](=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70584443 | |
Record name | L-(~13~C_4_,~15~N)Aspartic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70584443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
202468-27-7 | |
Record name | L-(~13~C_4_,~15~N)Aspartic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70584443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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